![molecular formula C21H26ClN3O3S B1620478 2-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethoxy]-N,N-dimethylethanamine CAS No. 6608-80-6](/img/structure/B1620478.png)
2-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethoxy]-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethoxy]-N,N-dimethylethanamine is a useful research compound. Its molecular formula is C21H26ClN3O3S and its molecular weight is 436.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethoxy]-N,N-dimethylethanamine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential, particularly in oncology and antimicrobial applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a chlorophenyl group, a sulfonyl ether linkage, and a dimethylamino group, which contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. The derivative 4j, closely related to our compound of interest, has shown significant inhibitory effects on glioblastoma cells. Specifically, it inhibited the formation of neurospheres and demonstrated low micromolar activity against the AKT2/PKBβ kinase, a key player in glioma malignancy pathways .
Key Findings:
- Inhibition of AKT Signaling: The compound exhibited selective inhibition of AKT2 with an IC50 value of approximately 12 μM, correlating with reduced glioma cell viability.
- Selectivity for Cancer Cells: Notably, it displayed minimal cytotoxicity towards non-cancerous cells even at higher concentrations .
Antimicrobial Activity
Compounds with similar pyrazole structures have been evaluated for their antimicrobial properties. For instance, certain derivatives showed promising antifungal activity against pathogenic strains and exhibited activity against Mycobacterium tuberculosis .
Table 1: Summary of Antimicrobial Activities
Compound Type | Activity | Target Organisms |
---|---|---|
Pyrazole Derivatives | Antifungal | Various pathogenic fungi |
Pyrazole Derivatives | Antitubercular | Mycobacterium tuberculosis H37Rv |
The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific enzymes and receptors. The inhibition of kinases such as AKT is crucial for their anticancer effects. Furthermore, the presence of the chlorophenyl group enhances the lipophilicity and bioavailability of these compounds, facilitating their interaction with cellular targets.
Case Studies
- Glioblastoma Study : A study conducted on primary patient-derived glioblastoma cells demonstrated that compound 4j effectively inhibited cell growth and induced apoptosis in a dose-dependent manner. The study emphasized the potential for developing targeted therapies based on such pyrazole derivatives .
- Antifungal Evaluation : Another investigation focused on synthesizing various pyrazole derivatives revealed that some compounds exhibited significant antifungal activity against multiple strains, suggesting their potential as therapeutic agents in treating fungal infections .
Propiedades
Número CAS |
6608-80-6 |
---|---|
Fórmula molecular |
C21H26ClN3O3S |
Peso molecular |
436.0 g/mol |
Nombre IUPAC |
2-[2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H26ClN3O3S/c1-24(2)13-14-28-15-16-29(26,27)20-9-7-19(8-10-20)25-12-11-21(23-25)17-3-5-18(22)6-4-17/h3-10H,11-16H2,1-2H3 |
Clave InChI |
OKLQMPFASOHRNX-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCCS(=O)(=O)C1=C(C=C(C=C1)N2CCC=N2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CN(C)CCOCCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
Key on ui other cas no. |
6608-80-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.